molecular formula C23H21ClN4OS B3033879 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1243025-61-7

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3033879
CAS No.: 1243025-61-7
M. Wt: 437.0
InChI Key: YNEMGMRECGZDDQ-UHFFFAOYSA-N
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Description

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a piperazine ring, a thienopyrimidine core, and chlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization with the piperazine and phenyl groups. Common synthetic routes may involve:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Functionalization with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions, often using chlorophenylpiperazine as a starting material.

    Introduction of Phenyl Groups: The phenyl groups can be added through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or phenyl rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, organometallic reagents, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular pathways.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may find applications in the development of new agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Potential mechanisms could include:

    Binding to Receptors: The compound may interact with specific receptors, such as G-protein coupled receptors or ion channels, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of enzymes involved in key metabolic pathways, thereby altering cellular functions.

    Signal Transduction Modulation: The compound may influence signal transduction pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine and phenyl groups but has a different core structure.

    N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Similar in having the piperazine and chlorophenyl groups but differs in the benzamide moiety.

    (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Contains the piperazine and chlorophenyl groups but has a pyridine core.

Uniqueness

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of a thienopyrimidine core with piperazine and phenyl substituents, which may confer distinct pharmacological properties and synthetic versatility.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-15-6-2-3-7-16(15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-9-5-4-8-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMGMRECGZDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 5
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2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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